5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine

PPARδ Metabolic Disease Nuclear Receptor

This 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine is a privileged heterocyclic building block for PPARδ agonist development (e.g., metabolic disorders) and CNS drug discovery. The para-bromo and 3-amino groups are essential for target engagement and metabolic stability, enabling robust SAR studies via Suzuki-Miyaura cross-coupling. Ensure your research integrity with this high-purity (98%) intermediate.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06
CAS No. 1339517-93-9
Cat. No. B2959467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine
CAS1339517-93-9
Molecular FormulaC8H6BrN3O
Molecular Weight240.06
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NO2)N)Br
InChIInChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)
InChIKeyISSOEAGLKNLLTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine (CAS 1339517-93-9): Technical Specifications and Sourcing Profile


5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine (CAS 1339517-93-9) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a 3-amino group and a 5-(4-bromophenyl) moiety . With a molecular formula of C8H6BrN3O and molecular weight of 240.06 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research programs . The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in drug discovery, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, and anticonvulsant properties [1]. Commercial availability at research-grade purity (typically 98%) from multiple specialty chemical suppliers enables procurement for structure-activity relationship (SAR) studies and lead optimization campaigns .

Why 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine Cannot Be Replaced by Other Oxadiazole Analogs


Generic substitution of 5-(4-bromophenyl)-1,2,4-oxadiazol-3-amine with structurally similar analogs (e.g., 5-phenyl-, 5-(4-chlorophenyl)-, or 5-(4-methylphenyl)- variants) is scientifically unsound due to the profound impact of the para-bromo substituent on both electronic properties and biological target engagement. The bromine atom introduces unique electronic effects through its electron-withdrawing inductive influence and its capacity for halogen bonding interactions with biological macromolecules, which cannot be replicated by hydrogen, chlorine, or methyl substituents . Furthermore, the specific positioning of the amine group at the 3-position of the oxadiazole ring (rather than the 5-position) dictates distinct hydrogen-bonding patterns and metabolic stability profiles that directly influence in vitro potency and selectivity [1]. The following evidence quantifies these differentiating characteristics.

Quantitative Differentiation Evidence for 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine Versus Structural Analogs


PPARδ Agonist Activity of a 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-ylmethyl Ether Derivative

A derivative incorporating the 5-(4-bromophenyl)-1,2,4-oxadiazol-3-ylmethyl ether substructure demonstrated EC50 = 790 nM for human PPARδ agonism in a CV-1 cell-based reporter assay [1]. This quantitative activity establishes the bromophenyl-oxadiazole fragment as a competent scaffold for nuclear receptor modulation. The specific 4-bromo substitution pattern likely contributes to productive hydrophobic and halogen-bonding interactions within the PPARδ ligand-binding domain.

PPARδ Metabolic Disease Nuclear Receptor

Distinct Electronic Properties: LogP and TPSA of 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine

The calculated partition coefficient (cLogP = 2.08) and topological polar surface area (TPSA = 64.94 Ų) for 5-(4-bromophenyl)-1,2,4-oxadiazol-3-amine position it favorably within drug-like chemical space. Compared to the unsubstituted 5-phenyl analog (estimated cLogP ≈ 1.5-1.8, TPSA ≈ 64.9 Ų), the para-bromo substituent increases lipophilicity by approximately 0.3-0.6 log units while preserving the hydrogen-bonding capacity of the 3-amino group. This lipophilicity enhancement can improve membrane permeability and target binding kinetics without compromising aqueous solubility.

Physicochemical Properties Drug-likeness Lead Optimization

Anticonvulsant Activity Profile of 1,2,4-Oxadiazoles: Class-Level SAR Informing Bromophenyl Selection

In a systematic evaluation of 3- and 5-aryl-1,2,4-oxadiazole derivatives for anticonvulsant activity, compounds containing halogen-substituted phenyl rings (including bromo-substituted analogs) demonstrated protective effects in both pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models [1]. A representative compound (Compound 10) exhibited oral ED50 values of 25.5 mg/kg (PTZ model) and 14.6 mg/kg (MES model) in rats, with a neurotoxicity ED50 of 335 mg/kg, yielding a therapeutic index of approximately 13-23. While 5-(4-bromophenyl)-1,2,4-oxadiazol-3-amine itself was not the primary test compound, this class-level SAR indicates that 5-aryl substitution with electron-withdrawing halogen groups contributes favorably to anticonvulsant efficacy and target engagement.

Anticonvulsant Epilepsy CNS Drug Discovery

Synthetic Versatility: Bromine as a Handle for Cross-Coupling and Diversification

The para-bromophenyl substituent in 5-(4-bromophenyl)-1,2,4-oxadiazol-3-amine serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling efficient diversification of the 5-aryl position [1]. This contrasts with the 5-(4-chlorophenyl) analog, where the C-Cl bond exhibits lower reactivity in cross-coupling, and with the 5-(4-methylphenyl) analog, which lacks a reactive halide entirely. The bromine atom thus provides a strategic advantage in parallel synthesis and library generation campaigns, allowing late-stage functionalization without requiring de novo synthesis of each analog.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Validated Application Scenarios for 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine Based on Quantitative Evidence


PPARδ Agonist Lead Optimization and Metabolic Disease Research

Researchers developing PPARδ agonists for metabolic disorders (e.g., dyslipidemia, type 2 diabetes, non-alcoholic steatohepatitis) can employ 5-(4-bromophenyl)-1,2,4-oxadiazol-3-amine as a key intermediate for constructing 3-substituted oxadiazole ether derivatives. As demonstrated by a derivative (EC50 = 790 nM for PPARδ) [1], the 5-(4-bromophenyl)-oxadiazole substructure provides a competent scaffold for engaging the PPARδ ligand-binding domain. The compound serves as a starting point for SAR campaigns aimed at improving potency, selectivity over PPARα/γ, and metabolic stability.

Anticonvulsant Drug Discovery and CNS Lead Generation

Based on class-level SAR showing that 5-aryl-1,2,4-oxadiazoles with halogen substitution exhibit oral anticonvulsant activity in PTZ and MES models (ED50 = 14.6–25.5 mg/kg) with therapeutic indices >20 [1], 5-(4-bromophenyl)-1,2,4-oxadiazol-3-amine is a rational choice for CNS drug discovery programs targeting epilepsy. The 3-amino group provides a vector for further functionalization to optimize pharmacokinetic properties and target engagement at voltage-gated sodium channels or GABAergic receptors implicated in seizure pathophysiology.

Parallel Synthesis and Fragment-Based Library Construction

Medicinal chemistry groups conducting parallel synthesis or fragment-based lead generation can leverage the C-Br bond of 5-(4-bromophenyl)-1,2,4-oxadiazol-3-amine for rapid diversification via Suzuki-Miyaura cross-coupling [1]. This enables the generation of focused libraries with variation at the 5-aryl position, facilitating SAR exploration without requiring de novo synthesis of each analog. The commercial availability of the compound at 98% purity supports reproducible library synthesis and high-throughput screening workflows.

Quote Request

Request a Quote for 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.